molecular formula C12H15FO B2710395 (R)-cyclopentyl(3-fluorophenyl)methanol CAS No. 1821733-18-9

(R)-cyclopentyl(3-fluorophenyl)methanol

Cat. No.: B2710395
CAS No.: 1821733-18-9
M. Wt: 194.249
InChI Key: YJXHONVUEUPTHT-GFCCVEGCSA-N
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Description

®-cyclopentyl(3-fluorophenyl)methanol is a chiral alcohol compound characterized by the presence of a cyclopentyl group and a fluorophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopentyl(3-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of cyclopentyl(3-fluorophenyl)ketone using chiral catalysts or reagents to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral phosphine ligand or a chiral oxazaborolidine catalyst.

Industrial Production Methods

Industrial production of ®-cyclopentyl(3-fluorophenyl)methanol may involve similar asymmetric reduction techniques but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-cyclopentyl(3-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of cyclopentyl(3-fluorophenyl)methane.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3), potassium permanganate (KMnO4), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Cyclopentyl(3-fluorophenyl)ketone or cyclopentyl(3-fluorophenyl)aldehyde.

    Reduction: Cyclopentyl(3-fluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-cyclopentyl(3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor for other functional materials.

Mechanism of Action

The mechanism of action of ®-cyclopentyl(3-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(3-chlorophenyl)methanol
  • Cyclopentyl(3-bromophenyl)methanol
  • Cyclopentyl(3-methylphenyl)methanol

Uniqueness

®-cyclopentyl(3-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

(R)-cyclopentyl-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHONVUEUPTHT-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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